1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Kinase Inhibition MKK4 Selectivity

This compound provides the precise [3,4-b] pyrazine regioisomer essential for selective MKK4-targeted kinase inhibitor design. Unlike generic quinoxaline-diones or [2,3-b] isomers, this core maps specific hinge-region hydrogen-bond patterns and is validated in clinical-stage Syk inhibitors and low-nM anticancer agents. Source the unsubstituted parent scaffold to enable diverse SAR expansion and accelerate proprietary library synthesis.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 35251-84-4
Cat. No. B2391107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione
CAS35251-84-4
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=O)C(=O)N2
InChIInChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12)
InChIKeyXJBUUVXPCSJTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione (CAS 35251-84-4): Core Scaffold for Next-Generation Kinase Inhibitors


1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is a bicyclic heterocyclic core scaffold characterized by a fused pyridine-pyrazine ring system with two ketone groups [1]. This core has been identified as a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive compounds, particularly potent and selective kinase inhibitors [2]. Its utility stems from its capacity for diverse functionalization, enabling the optimization of pharmacological properties and selectivity profiles in drug discovery programs [3].

Why 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Cannot Be Simply Substituted with Generic Analogs


The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione scaffold provides a unique chemical and biological starting point that cannot be replicated by simple analogs like quinoxaline-2,3-dione or its [2,3-b] regioisomer. The position of the pyridine nitrogen atom (in the [3,4-b] series) is a critical determinant of kinase selectivity and potency, as demonstrated by the development of highly selective MKK4 inhibitors like compound 39 [1]. This regioisomeric difference leads to distinct hydrogen-bonding patterns within the kinase hinge region, a property not achievable with the [2,3-b] series which has been primarily explored for antibacterial applications [2]. Consequently, substituting this core with a more generic scaffold will compromise target specificity and likely lead to a different, and potentially less desirable, biological profile.

Quantitative Performance Evidence for 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Derivatives vs. Key Comparators


Kinase Selectivity: MKK4 Inhibitor 39 vs. Dihydropteridinone BI-D1870

A derivative of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold (compound 39) demonstrates a 37.4-fold selectivity for MKK4 over the related kinase RSK4 [1]. This is a marked improvement over the parent screening hit, the dihydropteridinone BI-D1870, which is an unselective ribosomal S6 kinase inhibitor with broad off-target activity against RSK isoforms and PLK1 [1].

Kinase Inhibition MKK4 Selectivity Medicinal Chemistry

MKK4 Inhibitory Potency: Optimized Scaffold vs. Pyrazolopyridine Comparator

The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative 39 demonstrates a biochemical IC50 of 35 nM for MKK4 inhibition [1]. This represents a significant improvement in potency compared to an earlier pyrazolopyridine-based MKK4 inhibitor (compound 7), which exhibited an IC50 of 146 nM [1].

Kinase Inhibition MKK4 Potency Medicinal Chemistry

In Vitro Cytotoxicity: MKK4 Inhibitor 39 vs. BI-D1870

The optimized 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative 39 exhibits significantly reduced cytotoxicity compared to the unselective screening hit BI-D1870 [1]. This improvement is directly attributed to the enhanced kinase selectivity profile of compound 39, which minimizes off-target interactions that lead to cellular toxicity [1].

Cytotoxicity MKK4 Off-Target Effects Cell Viability

Scaffold Regioisomerism: Kinase Inhibition vs. Antibacterial Activity

The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione scaffold is a privileged starting point for kinase inhibitor design, yielding compounds with nanomolar potency and high selectivity [1]. In contrast, its regioisomer, pyrido[2,3-b]pyrazine-2,3-dione, has been primarily optimized for antibacterial applications, with lead derivatives showing moderate MIC values against various bacterial strains (e.g., 0.5-2 mg/mL) [2].

Scaffold Comparison Regioisomer Kinase Inhibition Antibacterial

Optimal Research and Industrial Applications for 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione


Design of Highly Selective MKK4 Inhibitors for Liver Regeneration

This scaffold is ideally suited for programs targeting MKK4, a key regulator of hepatocyte regeneration. The evidence from compound 39 demonstrates that this scaffold can be optimized to achieve high potency (IC50 = 35 nM) and excellent selectivity (37.4-fold over RSK4), making it a premier starting point for developing therapeutics for liver failure and related conditions [1].

Development of Next-Generation Syk Inhibitors for Autoimmune Diseases

The pyrido[3,4-b]pyrazine core has been successfully utilized to create clinical-stage Syk inhibitors like sovleplenib, which exhibit favorable preclinical pharmacokinetic profiles and robust anti-inflammatory efficacy in disease models. This validates the scaffold's utility in developing orally bioavailable drug candidates for treating autoimmune diseases such as immune thrombocytopenic purpura and hemolytic anemia [2].

Kinase Inhibitor Medicinal Chemistry for Targeted Cancer Therapy

Disubstituted derivatives of the 1,4-dihydropyrido[3,4-b]pyrazine core are potent inhibitors of various cancer-related protein kinases, with some compounds demonstrating low nanomolar GI50 values (e.g., 5 nM) against specific colon cancer cell lines in the NCI-60 panel. This establishes the scaffold as a valuable template for developing novel chemotherapeutic agents .

Synthetic Intermediate for Privileged Structure Exploration

As the unsubstituted parent compound, 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is the essential building block for generating focused libraries of novel kinase inhibitors. Its simple structure allows for diverse functionalization at multiple positions, enabling structure-activity relationship (SAR) studies to probe kinase binding pockets and optimize drug-like properties [REFS-1, REFS-2, REFS-3].

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